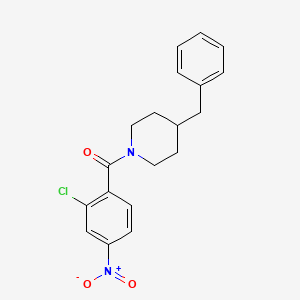
4-Benzyl-1-(2-chloro-4-nitrobenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(2-chloro-4-nitrobenzoyl)piperidine is a complex organic compound with a molecular formula of C18H18ClN3O3. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a 2-chloro-4-nitrobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-chloro-4-nitrobenzoyl)piperidine typically involves the reaction of 4-benzylpiperidine with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2-chloro-4-nitrobenzoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-benzyl-1-(2-chloro-4-aminobenzoyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-1-(2-chloro-4-nitrobenzoyl)piperidine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interactions of piperidine derivatives with biological targets.
Medicine: Investigating potential therapeutic applications of piperidine derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-chloro-4-nitrobenzoyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The benzyl and piperidine moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue without the 2-chloro-4-nitrobenzoyl group.
1-Benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine: A structurally similar compound with a piperazine ring instead of a piperidine ring.
Uniqueness
4-Benzyl-1-(2-chloro-4-nitrobenzoyl)piperidine is unique due to the presence of both a benzyl group and a 2-chloro-4-nitrobenzoyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-chloro-4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H19ClN2O3/c20-18-13-16(22(24)25)6-7-17(18)19(23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
InChI Key |
JQNNUDQIACWYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butane-1,4-dione](/img/structure/B11027221.png)
![3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027227.png)
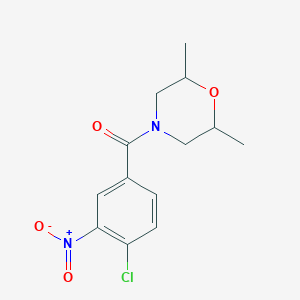
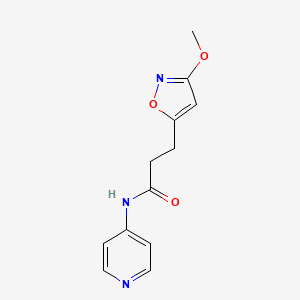
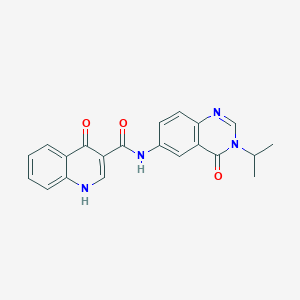
![Tetramethyl 7'-ethoxy-6'-(3-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027246.png)
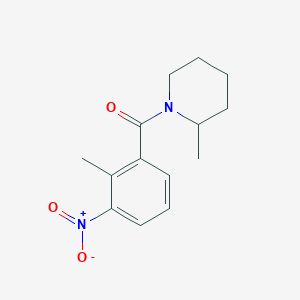
![(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027255.png)
![2-(2-methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11027263.png)
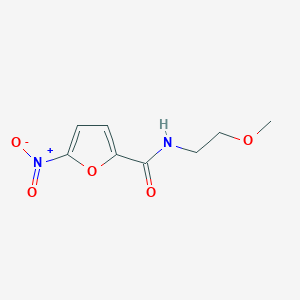
![7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11027276.png)
![(5Z)-5-(6',8'-dimethyl-2'-oxo-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-1'(2'H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027288.png)
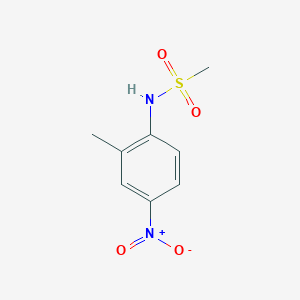
![5'-bromo-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11027300.png)
